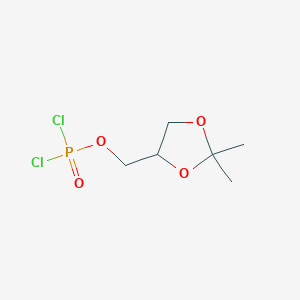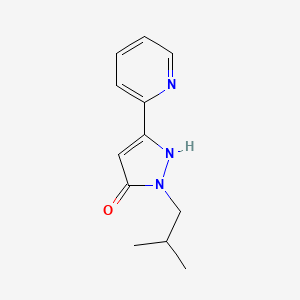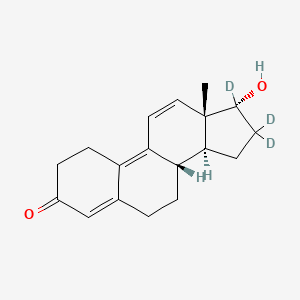![molecular formula C32H26N4O7 B13428646 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine is a novel modified nucleoside that was synthesized and patented in 1993. This compound exhibits significant antiviral, anticancer, and DNA-activating properties. It has been shown to inhibit HIV replication by targeting the viral reverse transcriptase enzyme and also inhibits the growth of human cancer cells in culture .
Métodos De Preparación
The synthesis of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine involves several steps. The key synthetic intermediate, γ-keto aldehyde, can be obtained from tetrahydrofuran, which is prepared by hydrogenation of dihydrofuran using 10% palladium-carbon. Treatment of the intermediate with indole in dichloromethane under acidic conditions affords the protected carbazole. Deprotection with methanolic sodium hydroxide yields the final product .
Análisis De Reacciones Químicas
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium-carbon for hydrogenation and methanolic sodium hydroxide for deprotection. The major products formed from these reactions include protected carbazole and its deprotected form .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a substrate for ribonucleotide reductase and phosphoramidite synthase, which convert it into its monophosphate form. In biology and medicine, it is studied for its antiviral and anticancer properties. It inhibits HIV replication by targeting the viral reverse transcriptase enzyme and inhibits the growth of human cancer cells in culture .
Mecanismo De Acción
The mechanism of action of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine involves its conversion into its monophosphate form by ribonucleotide reductase and phosphoramidite synthase. The monophosphate form can be further converted into the triphosphate form by phosphatases or polymerases. This compound inhibits HIV replication by targeting the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA. It also inhibits the growth of human cancer cells by interfering with DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar compounds to 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine include other modified nucleosides such as 2’-C-Methyl-2’,3’,5’-tri-O-benzoyl-beta-D-6-methylpurine riboside and 6-Methyl-9-(2-C-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine. These compounds also exhibit antiviral and anticancer properties but differ in their specific chemical structures and mechanisms of action. The unique aspect of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine is its ability to inhibit HIV replication by targeting the viral reverse transcriptase enzyme.
Propiedades
Fórmula molecular |
C32H26N4O7 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N4O7/c1-32(43-30(39)23-15-9-4-10-16-23)26(42-29(38)22-13-7-3-8-14-22)25(18-40-28(37)21-11-5-2-6-12-21)41-31(32)36-20-35-24-17-33-19-34-27(24)36/h2-17,19-20,25-26,31H,18H2,1H3/t25-,26-,31-,32-/m1/s1 |
Clave InChI |
PGGMXOXSXMZXJF-QBQKZGEHSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)




![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)
![Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)
